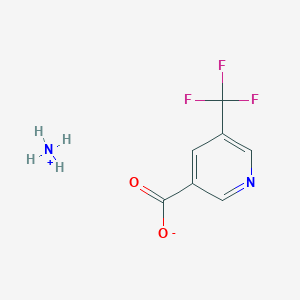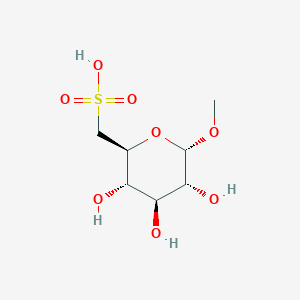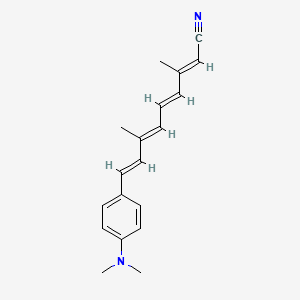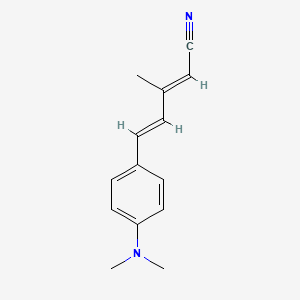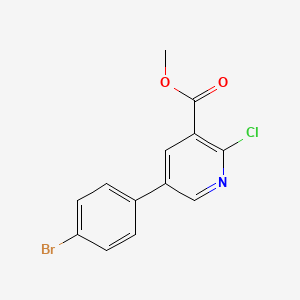
Methyl 2-chloro-5-(4-bromophenyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5-(4-bromophenyl)nicotinate (M2C5BP) is a novel compound that has been studied for its potential use in various scientific research applications. It is an organic compound that belongs to the class of substituted nicotinates, which are derivatives of nicotinic acid (also known as vitamin B3). M2C5BP has been studied for its ability to act as a prodrug, which is a drug that is converted into an active form after being administered. Additionally, it has been studied for its ability to act as a substrate for enzymes and receptors, as well as its ability to act as a ligand for various proteins.
科学的研究の応用
M2C5BP has been studied for its potential applications in various scientific research fields. It has been studied for its ability to act as a prodrug, as well as its ability to act as a substrate for enzymes and receptors. Additionally, it has been studied for its ability to act as a ligand for various proteins. Furthermore, M2C5BP has been studied for its potential use in drug delivery systems, as well as for its ability to modulate the activity of various enzymes.
作用機序
M2C5BP is believed to act as a prodrug, which is a drug that is converted into an active form after being administered. It is believed that the prodrug is converted into its active form by the action of enzymes and other proteins in the body. Additionally, M2C5BP is believed to act as a substrate for enzymes, as well as a ligand for various proteins.
Biochemical and Physiological Effects
M2C5BP has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to act as a prodrug. Additionally, M2C5BP has been studied for its potential effects on the immune system, as well as its ability to act as an anti-inflammatory agent.
実験室実験の利点と制限
M2C5BP has several advantages and limitations for use in laboratory experiments. The main advantage of M2C5BP is its ability to act as a prodrug, which allows for the study of the effects of the active form without the need for direct administration. Additionally, M2C5BP is relatively easy to synthesize, and can be stored for long periods of time. However, M2C5BP has several limitations, including its potential toxicity, as well as its potential to cause side effects.
将来の方向性
The potential applications of M2C5BP are vast and varied, and there are many potential future directions for research. Some potential future directions include the development of new prodrugs based on M2C5BP, the study of the effects of M2C5BP on various biochemical and physiological processes, and the study of the potential therapeutic applications of M2C5BP. Additionally, further research could be conducted into the mechanisms of action of M2C5BP, as well as its potential to act as a substrate for enzymes and receptors. Finally, further research could be conducted into the potential side effects of M2C5BP, as well as its potential toxicity.
合成法
M2C5BP can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzonitrile in the presence of sodium hydroxide in an aqueous solution. This reaction produces the desired product, M2C5BP, as well as several byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetic acid with ethyl chloroformate in the presence of sodium hydroxide, and the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzaldehyde in the presence of potassium hydroxide.
特性
IUPAC Name |
methyl 5-(4-bromophenyl)-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORZKPVLVFTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

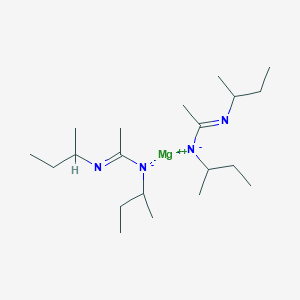
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)
